molecular formula C10H13N3S B1471349 (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine CAS No. 1780520-78-6

(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B1471349
CAS No.: 1780520-78-6
M. Wt: 207.3 g/mol
InChI Key: VFWPUMXHLSNOTA-UHFFFAOYSA-N
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Description

(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine typically involves the formation of the pyrazole ring followed by the introduction of the thiophene and ethyl substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary widely depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 1-phenylpyrazole are structurally similar due to the pyrazole ring.

Uniqueness

(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine is unique due to the combination of the thiophene and pyrazole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2-ethyl-5-thiophen-2-ylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-2-13-8(7-11)6-9(12-13)10-4-3-5-14-10/h3-6H,2,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWPUMXHLSNOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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